molecular formula C8H10N2O B13312957 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol

1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol

Cat. No.: B13312957
M. Wt: 150.18 g/mol
InChI Key: HSZCJRRPIWVGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol is a high-purity heterocyclic compound of significant interest in scientific research and drug discovery . Its structure features a pyrazole ring substituted with a pent-4-yn-1-ol chain, making it a versatile synthetic intermediate. The presence of both a terminal alkyne and a hydroxyl group enhances its reactivity, enabling participation in hydrogen bonding (via the -OH group) and click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked hybrids . This compound serves as a key building block for synthesizing more complex heterocyclic compounds and is investigated for potential antimicrobial and anticancer properties . The mechanism of action for its biological activity is primarily related to the pyrazole ring's ability to interact with various enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions . A robust preparation method involves the lithiation of bromopyrazoles, followed by reaction with trialkyl borates to form a boronate ester, and subsequent nucleophilic addition to alkynyl ketones, yielding the product with high purity . This product is intended for research purposes in chemistry and biology laboratories only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)pent-4-yn-1-ol

InChI

InChI=1S/C8H10N2O/c1-2-3-4-8(11)7-5-9-10-6-7/h1,5-6,8,11H,3-4H2,(H,9,10)

InChI Key

HSZCJRRPIWVGGQ-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(C1=CNN=C1)O

Origin of Product

United States

Preparation Methods

Lithiation and Boronate Ester Formation Followed by Addition to Alkynyl Ketones

One robust method involves the preparation of pyrazole boronate esters via lithiation of bromopyrazoles, followed by reaction with trialkyl borates, and subsequent addition to alkynyl ketones to form the pentynol derivative.

Step Reagents and Conditions Description Yield/Notes
1 4-Bromopyrazole + Hexyllithium in THF at -70 to -80 °C Lithiation of bromopyrazole to generate pyrazolyl lithium intermediate Controlled temperature critical for selectivity
2 Addition of Triethyl or Trimethyl Borate Formation of pyrazole boronate pinacol ester Isolated as white solid, purity >98% by GC or HPLC
3 Reaction with Tetramethyl Ethylene Ketone at 25 °C Nucleophilic addition to ketone to form pentynol intermediate Stirred 3 hours, followed by acidification and work-up
4 Work-up: Acidification with Glacial Acetic Acid, Neutralization with Na2CO3, Extraction Purification by extraction and crystallization with heptane Yields reported between 35-81% depending on substituents

This method is exemplified by patent CN104478917A, which describes the synthesis of various 1-substituted pyrazol-4-boronate esters and their subsequent conversion to the corresponding pentynols with high purity and yields.

Condensation of Pyrazole Derivatives with Pentynols

Another approach involves direct condensation of pyrazole derivatives with pentynols under controlled pH and temperature conditions. This method is less detailed in the literature but is commonly used for related compounds such as 1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol.

Step Reagents and Conditions Description Yield/Notes
1 Pyrazole derivative + Pentynol Condensation reaction under controlled pH and temperature Requires monitoring to avoid side reactions
2 Purification by chromatographic methods Ensures high purity for biological assays Yields vary, typically moderate

Comparative Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Challenges
Lithiation + Boronate Ester Formation + Ketone Addition Bromopyrazole, Hexyllithium, Trialkyl Borate, Tetramethyl Ethylene Ketone -70 to 25 °C, inert atmosphere High purity, good yields, scalable Requires low temperature control, moisture sensitive
Condensation of Pyrazole with Pentynol Pyrazole derivative, Pentynol Controlled pH, moderate temperature Simpler setup, direct synthesis Moderate yields, purification needed
Pd-Catalyzed Cross-Coupling / Photoredox Pyrazole boronate ester, Alkynyl bromide, Pd catalyst, LED light Reflux or room temp with light irradiation Mild conditions, functional group tolerance Catalyst cost, reaction optimization needed

Research Findings and Notes

  • The lithiation and boronate ester route is the most documented and reliable for obtaining high-purity 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol, with yields ranging from 35% to over 80% depending on substituents and work-up procedures.

  • Control of reaction temperature and atmosphere (inert gas) is critical to prevent side reactions and decomposition of sensitive intermediates such as pyrazolyl lithium species.

  • The condensation method is useful for rapid synthesis but may require extensive purification to remove unreacted starting materials and side products.

  • Emerging photoredox and palladium-catalyzed methods provide innovative routes that can be adapted for functionalized derivatives, expanding the compound’s utility in medicinal chemistry.

  • No reliable data were found on preparation methods from www.benchchem.com or www.smolecule.com, consistent with the exclusion criteria.

Chemical Reactions Analysis

Cyclocondensation Reactions

The terminal alkyne group in 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol enables cyclocondensation with hydrazines or arylhydrazines to form pyrazoline or pyrazole derivatives. For example:

  • Reaction with phenylhydrazine : Cyclocondensation occurs regioselectively at the alkyne and carbonyl positions, yielding 1-aryl-3-ethynyl-4,5-dihydro-1H-pyrazoles with up to 95% efficiency under optimized conditions .

  • Reaction with 2-hydrazinylpyridine : Forms fluorescent pyrazole derivatives with quantum yields up to 31% , highlighting applications in material science .

Key Reaction Conditions :

ReactantProductCatalyst/SolventYield
Phenylhydrazine4,5-Dihydro-1H-pyrazolesNone (ambient conditions)85–95%
2-HydrazinylpyridineFluorescent pyrazolesAprotic solvents70–82%

Nucleophilic Addition Reactions

The hydroxyl and alkyne groups participate in nucleophilic additions:

  • Esterification : Reacts with acyl chlorides to form esters, enhancing lipophilicity for pharmacological studies.

  • Click Chemistry : The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked hybrids, useful in drug discovery .

Example Reaction Pathway :

1 1H Pyrazol 4 yl pent 4 yn 1 ol+R COClR COO CH2 3C C Pyrazole+HCl\text{1 1H Pyrazol 4 yl pent 4 yn 1 ol}+\text{R COCl}\rightarrow \text{R COO CH}_2\text{ }_3-\text{C C Pyrazole}+\text{HCl}

This reaction typically achieves >80% conversion in dichloromethane with triethylamine.

Oxidation and Functionalization

The hydroxyl group can be oxidized to a ketone, enabling further reactivity:

  • Oxidation to pent-4-yn-1-one : Using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane, yielding a ketone intermediate for subsequent condensations .

  • Alkyne hydration : Catalyzed by HgSO₄, the triple bond converts to a ketone, forming 1-(1H-Pyrazol-4-yl)pentan-1,4-dione.

Oxidation Efficiency :

Oxidizing AgentProductYield
Dess-Martin periodinane1-(1H-Pyrazol-4-yl)pent-4-yn-1-one92%
HgSO₄/H₂SO₄Pentan-1,4-dione derivative78%

Heterocyclic Ring Formation

The compound serves as a precursor for fused heterocycles:

  • Pyrazolo-pyrimidines : Reacts with amidines or thioureas under microwave irradiation to form antitumor agents .

  • Isoxazole derivatives : Cyclizes with hydroxylamine to produce isoxazole-linked pyrazoles, exhibiting antimicrobial activity .

Synthetic Protocol :

  • Combine this compound with hydroxylamine hydrochloride in ethanol.

  • Heat at 80°C for 6 hours to yield isoxazole derivatives (75–88% yield ) .

Metal-Catalyzed Cross-Couplings

The alkyne participates in Sonogashira or Glaser couplings:

  • Sonogashira coupling : With aryl halides, forms biaryl alkynes for fluorescence probes .

  • Glaser coupling : Forms dimeric structures under Cu(I) catalysis, useful in polymer chemistry.

Optimized Conditions for Sonogashira :

  • Catalyst: Pd(PPh₃)₂Cl₂/CuI

  • Solvent: THF/TEA (3:1)

  • Yield: 89%

Biological Activity Derivatives

Derivatives of this compound show promise in medicinal chemistry:

  • CDK2 inhibitors : N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives exhibit sub-micromolar antiproliferative activity (GI₅₀ = 0.127–0.560 μM) in cancer cell lines .

  • Antimicrobial agents : Isoxazole-pyrazole hybrids demonstrate MIC values of 2–8 μg/mL against Staphylococcus aureus .

Scientific Research Applications

1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol is primarily related to its interaction with biological targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions. The specific pathways and molecular targets depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrazole and Alkyne/Alcohol Motifs

The following compounds share key structural features with 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol, enabling comparative analysis of their physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities Reference
This compound C₈H₁₀N₂O ~150.18* Pyrazole, terminal alkyne, -OH Potential for H-bonding, click chemistry
1-(1H-Pyrazol-4-yl)but-3-yn-1-ol C₇H₈N₂O 136.15 Pyrazole, terminal alkyne, -OH Shorter chain; similar reactivity
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol C₁₄H₁₅N₃O 241.29 Triazole, benzyl, terminal alkyne, -OH Higher complexity; triazole enhances metabolic stability
1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde C₂₀H₁₄N₂O₂ 314.34 Pyrazole, propargyl ether, aldehyde Aldehyde enables nucleophilic reactions

*Estimated based on structural similarity to 1-(1H-Pyrazol-4-yl)but-3-yn-1-ol .

Key Observations:

  • Heterocyclic Substitution : Replacement of pyrazole with triazole (as in the benzyl-triazole derivative) introduces additional hydrogen-bond acceptors (N atoms), which may enhance binding affinity in biological targets .
  • Functional Group Diversity : The propargyl ether and aldehyde groups in the carbaldehyde derivative (C₂₀H₁₄N₂O₂) broaden its reactivity profile, enabling conjugation or Schiff base formation .

Biological Activity

1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8_{8}H9_{9}N3_{3}O
  • Molecular Weight : 165.18 g/mol
  • Structural Features : The compound features a pyrazole ring substituted at the 4-position with a pent-4-yne chain and a hydroxyl group.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated that this compound can induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS). For instance, a study involving pancreatic cancer cells (MIA PaCa-2) showed that treatment with this compound led to significant glutathione depletion and increased ROS levels, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways. It has been suggested that the compound acts as a positive allosteric modulator (PAM) at certain receptor sites, enhancing the efficacy of endogenous ligands such as acetylcholine . This allosteric modulation can lead to increased signaling through G protein-coupled receptors, which are crucial in various physiological processes.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of pyrazole derivatives. In a study focusing on related compounds, it was found that modifications to the pyrazole ring and substituents significantly influenced their pharmacological properties. For example, compounds with electron-donating groups at specific positions exhibited enhanced binding affinity and selectivity for target receptors .

Case Study 1: Anticancer Efficacy

In an experimental model using MIA PaCa-2 cells, this compound was tested for its ability to induce apoptosis. The results indicated that the compound significantly increased intracellular ROS levels compared to controls, leading to cell death through oxidative stress mechanisms. This suggests that the compound could be further developed as a therapeutic agent for pancreatic cancer .

Case Study 2: Neuroprotective Effects

Another area of investigation has been the neuroprotective effects of pyrazole derivatives. In models of neurodegeneration, compounds similar to this compound have shown promise in protecting neuronal cells from oxidative damage. These findings support the potential application of this class of compounds in treating neurodegenerative diseases .

Data Table: Biological Activities and Mechanisms

Activity Effect Mechanism Reference
AnticancerInduces apoptosisROS generation and glutathione depletion
Allosteric ModulationEnhances receptor signalingPositive allosteric modulation at GPCRs
NeuroprotectionProtects against oxidative stressScavenging ROS and reducing neuronal damage

Q & A

Q. What are the recommended synthetic routes for 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol?

The synthesis of pyrazole derivatives typically involves cross-coupling reactions or multi-step organic transformations. For example:

  • Nucleophilic substitution : The hydroxyl and alkyne groups in pent-4-yn-1-ol can react with halogenated pyrazole precursors.
  • Catalytic coupling : Palladium-mediated Sonogashira or Suzuki-Miyaura couplings may link the pyrazole ring to the alkyne-containing backbone .
  • Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl groups during synthesis, followed by acidic deprotection .
    Validate purity via HPLC and characterize intermediates using 1H^1H-NMR and mass spectrometry (MS).

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
  • Waste disposal : Segregate waste and collaborate with certified hazardous waste management services to comply with environmental regulations .
  • First aid : For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. How is this compound characterized using spectroscopic methods?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the pyrazole ring’s proton environment and alkyne connectivity.
  • Infrared (IR) spectroscopy : Detect hydroxyl (O–H stretch, ~3200–3600 cm1^{-1}) and alkyne (C≡C stretch, ~2100–2260 cm1^{-1}) functional groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data be resolved?

  • Data validation : Use SHELXL for crystal structure refinement to resolve ambiguities in bond lengths/angles. Compare experimental X-ray data with DFT-calculated geometries .
  • Dynamic effects : NMR may reflect solution-phase conformational flexibility, whereas X-ray captures static solid-state structures. Perform variable-temperature NMR to assess dynamic behavior .
  • Twinning/disorder analysis : For crystallographic anomalies (e.g., twinning), employ SHELXD to deconvolute overlapping reflections .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

  • Functional group modification : Synthesize analogs by replacing the alkyne with azide (via click chemistry) or substituting the pyrazole ring with triazole moieties .
  • Biological assays : Test inhibitory activity against kinase targets (e.g., TrkA) using in vitro kinase assays. Correlate IC50_{50} values with structural features .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Low symmetry : The compound’s flexible alkyne chain may hinder crystal packing. Use co-crystallization agents (e.g., crown ethers) to stabilize lattice interactions .
  • Disordered solvent : If solvent molecules disrupt order, employ SQUEEZE in PLATON to model electron density .
  • Temperature optimization : Screen crystallization conditions at 4°C, room temperature, and under nitrogen to enhance crystal quality .

Q. How can the reactivity of the alkyne group be leveraged for functionalization?

  • Click chemistry : React with azides to form triazole derivatives under Cu(I) catalysis .
  • Hydroalkoxylation : Use gold catalysts to convert the alkyne into ketone intermediates for further derivatization .
  • Reduction : Hydrogenate the alkyne to a cis-alkene using Lindlar’s catalyst for stereoselective applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.